2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone
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Overview
Description
2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C10H8F4O. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group, a methyl group, and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Grignard synthesis, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid . Another approach involves the phenylation of 3’-(trifluoromethyl)acetophenone using dihydroxy bis(sulfonamide) ligand, titanium tetraisopropoxide, and diphenylzinc .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of catalysts and controlled reaction environments ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro, methyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving fluorinated compounds.
Biology: The compound is used in biochemical assays and as a probe to study enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes or receptors. The fluoro, methyl, and trifluoromethyl groups influence the compound’s binding affinity and specificity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4’-Fluoro-3’-(trifluoromethyl)acetophenone
- 2,2,2-Trifluoroacetophenone
- 4-(Trifluoromethyl)acetophenone
Uniqueness
2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-5-3-4-7(6(2)15)9(11)8(5)10(12,13)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPISXHQLJGXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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